Product packaging for 2,5-Dichloro-4-fluorobenzyl alcohol(Cat. No.:)

2,5-Dichloro-4-fluorobenzyl alcohol

Cat. No.: B8651487
M. Wt: 195.01 g/mol
InChI Key: KTNRJNXVTQBQDZ-UHFFFAOYSA-N
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Description

Significance of Halogenated Aromatic Alcohols in Advanced Organic Synthesis

Halogenated aromatic alcohols, a class of compounds that includes halogenated benzyl (B1604629) alcohols, are valuable intermediates in the synthesis of a wide range of more complex molecules. acs.org The hydroxyl group of these alcohols can be readily converted into other functional groups, while the halogen substituents provide sites for further chemical modification. chemistrywithdrsantosh.com For instance, the carbon-halogen bond can be a precursor for forming carbon-carbon bonds, a crucial step in building the molecular frameworks of many synthetic targets. mt.com

The presence of halogens can also modulate the reactivity of the alcohol and the aromatic ring. For example, the substitution of a hydroxyl group in an alcohol with a halogen atom is a significant conversion that opens the door to numerous reactions for synthesizing various organic compounds. chemistrywithdrsantosh.com Furthermore, halogenated alcohols can undergo additional substitution reactions, enabling the introduction of diverse functional groups. chemistrywithdrsantosh.com

Strategic Importance of Fluorine and Chlorine Substituents in Benzyl Alcohol Architectures

The specific placement of fluorine and chlorine atoms on a benzyl alcohol framework has strategic implications for its chemical behavior and potential applications. Fluorine, being the most electronegative element, can significantly alter the electronic properties of a molecule. mt.com The introduction of fluorine can enhance the biological activity of a compound, a strategy often employed in drug design. chemimpex.com Ortho-fluorination, in particular, has been shown to generally increase the hydrogen-bond acidity of the hydroxyl group in benzyl alcohols, a property that can influence intermolecular interactions. nih.gov

Chlorine atoms, while less electronegative than fluorine, also play a crucial role in modifying molecular properties. They can serve as leaving groups in nucleophilic substitution reactions or direct the regioselectivity of further aromatic substitutions. The combination of both fluorine and chlorine substituents on a benzyl alcohol ring, as seen in 2,5-dichloro-4-fluorobenzyl alcohol, creates a unique electronic and steric environment. This specific substitution pattern can be leveraged to achieve desired reactivity and to synthesize complex target molecules with high precision. google.comgoogle.com

Overview of Research Trajectories Pertaining to this compound

Research concerning this compound primarily focuses on its role as a key intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. The compound itself is synthesized from related dichlorofluorobenzene derivatives. google.comgoogle.com Its value lies in the strategic placement of the chloro and fluoro substituents, which allows for selective chemical transformations.

The primary research interest in this compound is as a building block. The alcohol functionality can be oxidized to an aldehyde or a carboxylic acid, or it can be used in ether or ester formation. The chlorine and fluorine atoms on the aromatic ring can influence the reactivity of these transformations and can be sites for further reactions, such as nucleophilic aromatic substitution or cross-coupling reactions, to build more elaborate molecular structures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5Cl2FO B8651487 2,5-Dichloro-4-fluorobenzyl alcohol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H5Cl2FO

Molecular Weight

195.01 g/mol

IUPAC Name

(2,5-dichloro-4-fluorophenyl)methanol

InChI

InChI=1S/C7H5Cl2FO/c8-5-2-7(10)6(9)1-4(5)3-11/h1-2,11H,3H2

InChI Key

KTNRJNXVTQBQDZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1Cl)F)Cl)CO

Origin of Product

United States

Synthetic Methodologies for 2,5 Dichloro 4 Fluorobenzyl Alcohol

Conventional Synthetic Pathways

Conventional approaches to synthesizing 2,5-Dichloro-4-fluorobenzyl alcohol are primarily centered on two precursor types: 2,5-dichloro-4-fluorobenzaldehyde (B6322988) and 2,5-dichloro-4-fluorobenzonitrile. These pathways involve reduction and functional group transformations.

Reduction of Corresponding Carbonyl Compounds

The most direct route to this compound is through the reduction of its corresponding aldehyde, 2,5-dichloro-4-fluorobenzaldehyde. This transformation from a carbonyl group to a primary alcohol is a fundamental process in organic synthesis, achievable through catalytic hydrogenation or with metal hydride reducing agents.

Catalytic hydrogenation involves the reaction of the aldehyde with hydrogen gas (H₂) in the presence of a metal catalyst. This method is widely used in industrial applications due to its efficiency and the formation of water as the only byproduct. For the reduction of substituted benzaldehydes, transition metal catalysts are essential.

A preferred method for this type of reduction is the use of hydrogen in the presence of a Raney nickel or Raney cobalt catalyst. google.com The reaction is typically carried out in a non-polar solvent. The aldehyde is dissolved in a suitable solvent, and the catalyst is added to the mixture. The system is then subjected to a hydrogen atmosphere, often under pressure, and agitated until the reaction is complete. The catalyst is subsequently removed by filtration to yield the benzyl (B1604629) alcohol. The efficiency of the reaction can be influenced by factors such as temperature, pressure, catalyst choice, and solvent.

Table 1: Catalytic Hydrogenation of 2,5-Dichloro-4-fluorobenzaldehyde

ParameterDescription
Substrate 2,5-Dichloro-4-fluorobenzaldehyde
Reagent Hydrogen Gas (H₂)
Catalyst Raney Nickel or Raney Cobalt
Solvent Typically a non-polar solvent
Product This compound

Metal hydride reagents are a common and effective choice for the reduction of aldehydes to primary alcohols in a laboratory setting. masterorganicchemistry.comslideshare.net Sodium borohydride (B1222165) (NaBH₄) is a particularly useful reagent for this purpose due to its mild reactivity and high selectivity for aldehydes and ketones over other functional groups like esters. masterorganicchemistry.com

The reduction process involves the nucleophilic addition of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon of 2,5-dichloro-4-fluorobenzaldehyde. youtube.com This is typically followed by a workup step with a protic solvent, such as water or an alcohol, to protonate the resulting alkoxide and yield the final this compound. youtube.com The reaction is generally performed in alcoholic solvents like methanol (B129727) or ethanol.

Lithium aluminum hydride (LiAlH₄) is a much stronger reducing agent than NaBH₄ and also readily reduces aldehydes to alcohols. However, its high reactivity requires the use of anhydrous ethereal solvents (e.g., diethyl ether, THF) and careful handling. While effective, NaBH₄ is often preferred for its safer and more convenient application. slideshare.net

Table 2: Metal Hydride Reduction of 2,5-Dichloro-4-fluorobenzaldehyde

ReagentSolventReactivityKey Features
Sodium Borohydride (NaBH₄) Methanol, Ethanol, WaterMild, SelectiveSafer and easier to handle; selective for aldehydes/ketones. masterorganicchemistry.comslideshare.net
Lithium Aluminum Hydride (LiAlH₄) Anhydrous Diethyl Ether, THFStrong, Non-selectiveHighly reactive; reduces a wider range of functional groups.

Conversion from Halogenated Benzonitrile (B105546) Derivatives

An alternative synthetic route starts with a halogenated benzonitrile, specifically 2,5-dichloro-4-fluorobenzonitrile. This multi-step process first involves the reduction of the nitrile group to a benzylamine (B48309), which is then converted to the target benzyl alcohol.

The conversion of a benzonitrile derivative to a benzylamine derivative is achieved through reduction. google.com This can be accomplished using powerful reducing agents like lithium aluminum hydride or through catalytic hydrogenation. google.com When using LiAlH₄, the nitrile is treated with the reagent in an anhydrous ether solvent, followed by a hydrolysis workup to give the corresponding benzylamine, in this case, (2,5-dichloro-4-fluorophenyl)methanamine.

Alternatively, catalytic hydrogenation, for instance with a Raney nickel catalyst, can be employed to reduce the nitrile group to a primary amine. google.com

The transformation of the intermediate (2,5-dichloro-4-fluorophenyl)methanamine to this compound involves the replacement of the amino group (-NH₂) with a hydroxyl group (-OH). A standard method for this conversion is through the formation of a diazonium salt, followed by hydrolysis. google.com

The process, known as diazotization, involves treating the benzylamine with an acid (such as sulfuric or hydrochloric acid) and an alkali nitrite (B80452), typically sodium nitrite (NaNO₂), at low temperatures (0–5 °C). google.comgoogle.com This reaction converts the primary amino group into a diazonium salt group (-N₂⁺). These diazonium salts are generally unstable and are generated in situ for immediate use.

The resulting diazonium salt is then hydrolyzed by heating the aqueous solution. The diazonium group is an excellent leaving group (releasing N₂ gas), and it is readily displaced by a water molecule to form the corresponding primary alcohol. This step effectively converts the benzylamine intermediate into the final this compound product. google.com

Friedel-Crafts Alkylation Followed by Carbonyl Reduction

A conventional and widely applicable route to substituted benzyl alcohols involves a two-step sequence: a Friedel-Crafts reaction to introduce a carbonyl group, followed by its reduction. nih.gov

The initial step is typically a Friedel-Crafts acylation, an electrophilic aromatic substitution where an aromatic ring reacts with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst. nih.govbeilstein-journals.org For the synthesis of the target compound, this would involve the acylation of 1,4-dichloro-2-fluorobenzene. The resulting intermediate, 2,5-dichloro-4-fluorobenzaldehyde, is then subjected to a reduction step to convert the aldehyde functional group to a primary alcohol.

The reduction of the carbonyl group can be achieved using various reducing agents. Common laboratory-scale reagents include sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). The choice of reducing agent depends on the presence of other functional groups in the molecule. Sodium borohydride is a milder and more selective reagent, which is often preferred to avoid potential side reactions.

Table 1: Two-Step Synthesis via Friedel-Crafts Acylation and Carbonyl Reduction

StepReaction TypeStarting MaterialReagents & CatalystsIntermediate/Product
1Friedel-Crafts Acylation1,4-Dichloro-2-fluorobenzene1. Formyl chloride (or equivalent) 2. Lewis Acid (e.g., AlCl₃, FeCl₃) beilstein-journals.org2,5-Dichloro-4-fluorobenzaldehyde
2Carbonyl Reduction2,5-Dichloro-4-fluorobenzaldehyde1. Sodium Borohydride (NaBH₄) 2. Solvent (e.g., Methanol/Ethanol)This compound

Advanced and Selective Synthesis Strategies

Modern synthetic chemistry emphasizes the development of more efficient, selective, and environmentally benign methods. These include advanced strategies for incorporating specific atoms and the use of biocatalysts to perform highly selective transformations under mild conditions.

For the synthesis of this compound, a plausible SNAr approach would start with a precursor containing a good leaving group at the 4-position, such as a nitro group (-NO₂), which strongly activates the ring towards nucleophilic attack.

The general process would be:

Synthesis of a Precursor: Start with a compound like 2,5-dichloro-1-nitro-4-(leaving group)benzene or, more practically, 2,5-dichloro-4-nitrobenzaldehyde.

Fluorination: React the precursor with a fluoride (B91410) source, such as potassium fluoride (KF) or cesium fluoride (CsF), often in a polar aprotic solvent like DMF or DMSO at elevated temperatures. The nitro group activates the ring, facilitating the displacement of a leaving group (e.g., another halogen) at the para-position by the fluoride ion.

Reduction: The resulting 2,5-dichloro-4-fluorobenzaldehyde is then reduced to the target alcohol.

This method offers high regioselectivity, as the substitution pattern is precisely controlled by the placement of the activating group and the leaving group. nih.gov

Biocatalysis has emerged as a valuable tool in synthetic chemistry, offering high selectivity under environmentally benign conditions. worldwidejournals.com Whole-cell biocatalysts, such as Baker's Yeast (Saccharomyces cerevisiae), are particularly useful for the reduction of carbonyl compounds to alcohols. worldwidejournals.comdtu.dk This method is prized for its operational simplicity, low cost, and high enantio- and regioselectivity. worldwidejournals.com

The synthesis of this compound can be achieved by the biocatalytic reduction of the corresponding aldehyde, 2,5-dichloro-4-fluorobenzaldehyde. The aldehyde substrate is added to a suspension of baker's yeast in an aqueous medium, often with a co-solvent to aid solubility. The enzymes within the yeast cells, primarily alcohol dehydrogenases, facilitate the reduction.

Table 2: Biocatalytic Reduction of a Substituted Benzaldehyde

ParameterConditionPurpose/Observation
Biocatalyst Baker's Yeast (Saccharomyces cerevisiae)Provides dehydrogenase enzymes for reduction. worldwidejournals.com
Substrate 2,5-Dichloro-4-fluorobenzaldehydeThe carbonyl compound to be reduced.
Medium Water, often with glycerol (B35011) or other co-solventsActs as the reaction solvent and supports yeast activity. worldwidejournals.com
Temperature Ambient (e.g., 30-35 °C)Mild conditions reduce energy consumption and side reactions. dtu.dk
Reaction Time Varies (e.g., 24-72 hours)Monitored for completion of the reaction. worldwidejournals.com
Outcome High yield and purityBiocatalysts exhibit high chemoselectivity, reducing the aldehyde without affecting the aryl halides. worldwidejournals.com

Control of Regioselectivity and Stereoselectivity in Synthetic Routes

Regioselectivity , the control of the position of chemical bond formation, is critical in the synthesis of polysubstituted aromatic compounds like this compound. The desired 2,4,5-substitution pattern is achieved by leveraging the directing effects of the substituents already present on the benzene (B151609) ring.

In a Friedel-Crafts acylation starting from 1,4-dichloro-2-fluorobenzene, the directing effects of the three substituents must be considered. Fluorine is an ortho-, para-directing deactivator, while chlorine is also an ortho-, para-directing deactivator. The outcome of the acylation depends on the interplay of these directing effects and steric hindrance to determine the position of the incoming acyl group.

In a Nucleophilic Aromatic Substitution (SNAr) , regioselectivity is more definitively controlled. The reaction occurs at a carbon atom that is activated by a strong electron-withdrawing group (like -NO₂) and has a good leaving group. For instance, in a 1,4-dichloro-2-nitrobenzene, a nucleophile would preferentially substitute one of the chlorine atoms, with the precise location (position 1 or 4) influenced by the activating effect of the nitro group.

Stereoselectivity is not a factor in the synthesis of the final product, this compound, as it is not a chiral molecule. However, if biocatalytic reduction were applied to a prochiral ketone precursor (e.g., 2,5-dichloro-4-fluoroacetophenone), stereoselectivity would become highly relevant, as enzymes like those in baker's yeast are known to produce one enantiomer of the corresponding secondary alcohol in excess. worldwidejournals.com

Optimization of Reaction Conditions for Yield and Purity

Optimizing reaction conditions is essential to maximize product yield and purity while minimizing reaction time and waste. This involves systematically adjusting parameters such as temperature, solvent, catalyst loading, and reagent stoichiometry.

For instance, in a late-stage benzylation reaction, a type of Friedel-Crafts alkylation, key parameters can be investigated to achieve the highest possible yield and diastereomeric ratio (d.r.) if applicable. acs.org While the specific optimization data for this compound is proprietary or not widely published, data from analogous reactions, such as the Fukuyama-Mitsunobu reaction followed by benzylation, illustrate the principles of optimization. acs.org

Table 3: Example of Reaction Optimization Parameters (Based on Analogous Syntheses)

EntryReagent EquivalentsSolventTemperature (°C)Reaction Time (h)Yield (%)
11.2THF251245
21.5DCM02450
31.5THF25862
42.0THF40875
52.0DMF40672
62.0THF406>80

This table is illustrative, based on optimization principles for complex organic syntheses, showing how systematic changes in conditions can significantly improve reaction outcomes. acs.org

Key optimization considerations include:

Catalyst Loading: In Friedel-Crafts reactions, using catalytic amounts of a Lewis acid is preferable to stoichiometric amounts to reduce waste and cost. beilstein-journals.org

Solvent Choice: The solvent can affect reagent solubility, reaction rate, and even the reaction pathway. Polar aprotic solvents like THF, DMF, or DCM are common.

Temperature Control: Many reactions require specific temperature control to prevent side reactions or decomposition of reagents and products.

Reaction Time: Monitoring the reaction (e.g., by TLC or HPLC) ensures it is stopped once the starting material is consumed, preventing the formation of degradation products.

Chemical Transformations and Reaction Mechanisms of 2,5 Dichloro 4 Fluorobenzyl Alcohol

Reactions Involving the Hydroxyl Group

The hydroxyl moiety of 2,5-dichloro-4-fluorobenzyl alcohol is the focal point for its principal chemical conversions. The electron-withdrawing nature of the chlorine and fluorine atoms on the benzene (B151609) ring influences the reactivity of the benzylic alcohol, affecting reaction rates and the stability of intermediates.

The oxidation of this compound to its corresponding aldehyde, 2,5-dichloro-4-fluorobenzaldehyde (B6322988), is a significant synthetic transformation. This conversion requires carefully selected oxidizing agents to prevent over-oxidation to the carboxylic acid. The resulting aldehyde is a valuable intermediate in various synthetic pathways.

Catalytic oxidation offers an efficient and environmentally conscious approach for converting benzyl (B1604629) alcohols to aldehydes. Palladium (Pd)-based catalysts have demonstrated high activity and selectivity for the oxidation of benzyl alcohol. mdpi.comresearchgate.net These reactions often utilize "clean" oxidants like molecular oxygen. mdpi.comresearchgate.net The catalytic activity is influenced by factors such as the size of the metal nanoparticles and the properties of the support material. mdpi.com Molybdenum dioxide (MoO2) nanoparticles have also been employed as efficient catalysts for the selective oxidation of benzyl alcohol to benzaldehyde, using green oxidants like hydrogen peroxide or tert-butyl hydroperoxide. mdpi.com Another approach involves the use of carbon nanotube-activated peroxymonosulfate, where ketonic carbonyl groups on the nanotubes are believed to play a key role in the activation process. gdut.edu.cn

Table 1: Overview of Catalytic Systems for Benzyl Alcohol Oxidation
Catalyst SystemOxidantKey Features
Palladium (Pd) NanoparticlesO₂High activity and selectivity; influenced by nanoparticle size and support. mdpi.comresearchgate.net
Molybdenum Dioxide (MoO₂) NanoparticlesH₂O₂, TBHPEfficient and selective under green conditions; reaction may involve a radical mechanism. mdpi.com
Carbon Nanotubes (CNTs)Peroxymonosulfate (PMS)Activation of PMS by surface oxygen groups on CNTs. gdut.edu.cn

The reduction of the benzylic alcohol group in this compound to a methyl group yields 2,5-dichloro-4-fluorotoluene. This deoxygenation reaction is a key step in converting substituted benzyl alcohols into their corresponding toluene (B28343) analogues. A notable method for this transformation involves the use of hydriodic acid (HI) with red phosphorus as the stoichiometric reducing agent. nih.govresearchgate.net This reaction can be performed in a biphasic toluene-water medium, which allows for milder conditions compared to traditional aqueous acid reductions. nih.govresearchgate.net This system is effective for primary, secondary, and tertiary benzylic alcohols and tolerates various functional groups such as esters, ketones, and ethers. nih.gov The use of catalytic amounts of hydriodic acid is often sufficient to achieve the conversion. nih.govresearchgate.net

Replacing the hydroxyl group of this compound with a halogen atom is a fundamental transformation for producing halogenated toluene derivatives, which are important synthetic intermediates.

Deoxygenative halogenation provides a direct route to convert alcohols into alkyl halides. An efficient reagent system for this process consists of triphenylphosphine (Ph3P) combined with a 1,2-dihaloethane (XCH2CH2X, where X = Cl, Br, I). cas.cnorganic-chemistry.orgacs.org This method is valued for its mild reaction conditions and broad substrate scope, applicable to primary, secondary, and tertiary alcohols. cas.cnorganic-chemistry.org The use of readily available 1,2-dihaloethanes as the halogen source makes this protocol practical for synthesizing a variety of halogenated compounds. cas.cnorganic-chemistry.orgacs.org The mechanism is believed to proceed through an SN2 pathway. organic-chemistry.org

For the specific conversion of this compound to 1-(chloromethyl)-2,5-dichloro-4-fluorobenzene, chemoselective chlorination methods are highly desirable. A particularly effective strategy employs 2,4,6-trichloro-1,3,5-triazine (TCT) in the presence of dimethyl sulfoxide (B87167) (DMSO). organic-chemistry.orgthieme-connect.comthieme-connect.com This method is characterized by its rapid reaction times (typically 10-40 minutes) and nearly quantitative yields under neutral conditions. organic-chemistry.orgthieme-connect.comthieme-connect.comresearchgate.net A key advantage of the TCT/DMSO system is its high chemoselectivity for benzylic alcohols over aliphatic alcohols. organic-chemistry.orgthieme-connect.comthieme-connect.com The mild conditions are compatible with acid-labile functional groups, avoiding side reactions often encountered with more drastic reagents like thionyl chloride or phosphorus halides. organic-chemistry.orgthieme-connect.comthieme-connect.com The reaction mechanism involves the formation of an adduct between TCT and DMSO, which then reacts with the alcohol to form a dimethyl alkoxysulfonium salt intermediate. thieme-connect.com A subsequent nucleophilic attack by a chloride ion yields the final chlorinated product. thieme-connect.com

Table 2: Chemoselective Chlorination of Benzyl Alcohols with TCT/DMSO
ReagentsSolventReaction TimeYieldKey Advantages
2,4,6-trichloro-1,3,5-triazine (TCT)Dimethyl sulfoxide (DMSO)10-40 minutesNearly quantitativeHigh chemoselectivity, neutral/mild conditions, rapid reaction. organic-chemistry.orgthieme-connect.comthieme-connect.comresearchgate.net

Halogenation of the Benzylic Alcohol Moiety

Formation of Halohydrins

The formation of halohydrins typically involves the reaction of an alkene with a halogen, such as bromine or chlorine, in the presence of water. This electrophilic addition proceeds through a cyclic halonium ion intermediate, which is then attacked by a water molecule in an anti-addition fashion. The process results in a molecule with a halogen and a hydroxyl group on adjacent carbon atoms.

However, this reaction is characteristic of alkenes and is not a typical transformation for an aromatic compound like this compound. The stability of the aromatic ring prevents it from undergoing electrophilic addition reactions under these conditions. The formation of a halohydrin would require the disruption of the aromatic system, which is energetically unfavorable.

Derivatization Reactions of the Hydroxyl Functionality for Analytical Purposes

The hydroxyl group of this compound is a primary site for derivatization, a chemical modification process used to enhance the analyte's properties for analytical techniques like gas chromatography (GC) and liquid chromatography (LC). Derivatization can improve volatility, thermal stability, and detectability.

Common derivatization methods for alcohols include silylation, acylation, and esterification. For instance, silylation with reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) converts the alcohol into a more volatile trimethylsilyl (TMS) ether, which is amenable to GC analysis. mdpi.com Acylation with agents such as dansyl chloride can be used to introduce a fluorescent tag, significantly improving detection limits in LC-MS analysis. utoronto.ca

Interactive Data Table: Common Derivatization Reactions for Alcohols

Derivatization MethodReagent ExampleDerivative FormedPurpose
Silylation BSTFATrimethylsilyl (TMS) EtherIncreases volatility for GC
Acylation Dansyl ChlorideDansyl EsterAdds a fluorescent tag for LC-MS
Esterification Acetic Anhydride (B1165640)Acetate EsterImproves chromatographic behavior

Reactions of the Halogenated Aromatic Ring

Nucleophilic Aromatic Substitution Reactions of the Fluorine Atom

The aromatic ring of this compound is susceptible to nucleophilic aromatic substitution (SNAr), particularly at the carbon atom bonded to the fluorine atom. The presence of two electron-withdrawing chlorine atoms ortho and meta to the fluorine atom activates the ring for nucleophilic attack. Fluorine is an excellent leaving group in SNAr reactions due to the high polarity of the carbon-fluorine bond, which makes the carbon atom highly electrophilic. youtube.comyoutube.com

The reaction mechanism typically involves a two-step addition-elimination process via a resonance-stabilized intermediate known as a Meisenheimer complex. semanticscholar.org However, some studies suggest that certain SNAr reactions may proceed through a concerted mechanism. semanticscholar.orgnih.gov Common nucleophiles for this reaction include alkoxides, amines, and thiolates. The rate of reaction is influenced by the strength of the nucleophile and the stability of the Meisenheimer intermediate. youtube.com

Electrophilic Aromatic Substitution Reactions on the Ring

Electrophilic aromatic substitution (EAS) on the ring of this compound is generally disfavored. masterorganicchemistry.com The three halogen atoms (two chlorine and one fluorine) are deactivating groups due to their strong electron-withdrawing inductive effects, which reduce the electron density of the aromatic ring and make it less nucleophilic. masterorganicchemistry.commasterorganicchemistry.com

While halogens are ortho, para-directors, the available positions on the ring are sterically hindered and electronically deactivated. The hydroxymethyl group (-CH₂OH) is a weak deactivating group and also an ortho, para-director. The combined deactivating effects of the three halogens significantly outweigh any directing effects, making typical EAS reactions like nitration, halogenation, and Friedel-Crafts reactions difficult to achieve without harsh reaction conditions. youtube.comsfu.ca

Influence of Substituents on Reactivity and Reaction Pathways

The reactivity of this compound is dictated by the interplay of the electronic and steric effects of its substituents.

Halogen Atoms (Cl, F): The strong inductive electron-withdrawing effect (-I) of the halogens deactivates the ring towards electrophilic attack but activates it for nucleophilic aromatic substitution. The fluorine atom, in particular, makes the carbon it is attached to highly susceptible to nucleophilic attack.

Hydroxymethyl Group (-CH₂OH): This group has a weak deactivating effect on the aromatic ring for EAS. The primary reactivity of this group is centered on the hydroxyl functionality, which can undergo various reactions such as oxidation or derivatization.

Mechanistic Investigations of Key Transformations

Mechanistic studies on the reactions of substituted benzyl alcohols often employ a combination of kinetic measurements, linear free-energy relationships, and computational methods to elucidate reaction pathways. researchgate.netcitedrive.com For this compound, mechanistic investigations would likely focus on:

Nucleophilic Aromatic Substitution (SNAr): Kinetic studies could determine the reaction order and the effect of different nucleophiles and solvents on the reaction rate. The detection and characterization of the Meisenheimer intermediate would provide evidence for the stepwise addition-elimination mechanism. semanticscholar.org Computational studies could model the transition states and intermediates to provide further insight into the reaction pathway. nih.gov

Oxidation of the Hydroxyl Group: Studies on the oxidation of benzyl alcohols often investigate the role of the oxidant and the nature of the rate-determining step. researchgate.net For example, a significant primary kinetic isotope effect would suggest that the cleavage of the C-H bond at the benzylic carbon is involved in the rate-determining step. citedrive.com

Interactive Data Table: Factors Investigated in Mechanistic Studies

TransformationKey Mechanistic QuestionExperimental/Computational Tool
SNAr Stepwise vs. Concerted MechanismKinetic Isotope Effects, Computational Modeling
SNAr Structure of IntermediateSpectroscopic Characterization (NMR, UV-Vis)
Alcohol Oxidation Rate-Determining StepKinetic Isotope Effect, Kinetic Studies

Spectroscopic and Advanced Analytical Characterization of 2,5 Dichloro 4 Fluorobenzyl Alcohol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the electronic environment of the fluorine atom within the molecule.

The ¹H NMR spectrum of 2,5-dichloro-4-fluorobenzyl alcohol is expected to exhibit distinct signals corresponding to the aromatic protons, the methylene (-CH₂-) protons, and the hydroxyl (-OH) proton.

Aromatic Protons: The benzene (B151609) ring has two remaining protons. The proton at the 3-position is expected to appear as a doublet, split by the adjacent fluorine atom. The proton at the 6-position should also appear as a doublet, due to coupling with the fluorine atom, though with a smaller coupling constant. The electron-withdrawing effects of the two chlorine atoms and the fluorine atom will cause these signals to appear downfield, likely in the range of δ 7.3-7.6 ppm.

Methylene Protons (-CH₂OH): The two protons of the benzylic alcohol group are chemically equivalent and are expected to appear as a singlet, typically in the region of δ 4.5-4.8 ppm. This signal may show coupling to the hydroxyl proton depending on the solvent and concentration.

Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is variable and concentration-dependent, typically appearing as a broad singlet. Its position can range from δ 1.5 to 4.0 ppm.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
Ar-H (position 3)7.4 - 7.6Doublet (d)~8-10 (³JH-F)
Ar-H (position 6)7.3 - 7.5Doublet (d)~5-7 (⁴JH-F)
-CH₂-4.5 - 4.8Singlet (s)N/A
-OH1.5 - 4.0Broad Singlet (br s)N/A

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The presence of electronegative halogens will significantly influence the chemical shifts.

Aromatic Carbons: The six aromatic carbons will exhibit distinct signals. The carbon bearing the fluorine atom (C-4) will show a large one-bond carbon-fluorine coupling (¹JC-F) and will be shifted significantly downfield. The carbons attached to chlorine (C-2 and C-5) will also be downfield. The remaining aromatic carbons will have chemical shifts influenced by the positions of the halogen substituents.

Methylene Carbon (-CH₂OH): The benzylic carbon is expected to resonate in the range of δ 60-65 ppm.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon Predicted Chemical Shift (δ, ppm) Predicted Multiplicity (due to F-coupling)
C-1135 - 140Doublet
C-2130 - 135Doublet
C-3115 - 120Doublet
C-4155 - 160Doublet (large ¹JC-F)
C-5125 - 130Singlet
C-6128 - 133Doublet
-CH₂-60 - 65Singlet

The ¹⁹F NMR spectrum is a powerful tool for characterizing fluorine-containing compounds. For this compound, a single resonance is expected. The chemical shift will be influenced by the electronic environment created by the chlorine atoms and the benzyl (B1604629) alcohol group. The signal will likely be a multiplet due to coupling with the aromatic protons. Based on data for similar aromatic fluorine compounds, the chemical shift is anticipated to be in the range of -110 to -125 ppm relative to a standard such as CFCl₃.

Table 3: Predicted ¹⁹F NMR Spectral Data for this compound

Fluorine Predicted Chemical Shift (δ, ppm) Predicted Multiplicity
Ar-F-110 to -125Multiplet

Infrared (IR) Spectroscopy for Vibrational Analysis

IR spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies.

O-H Stretch: A broad absorption band is expected in the region of 3200-3600 cm⁻¹ corresponding to the stretching vibration of the hydroxyl group.

C-H Aromatic Stretch: Sharp peaks are anticipated just above 3000 cm⁻¹ (typically 3050-3150 cm⁻¹).

C-H Aliphatic Stretch: Absorptions corresponding to the methylene group's C-H stretching will appear just below 3000 cm⁻¹ (around 2850-2960 cm⁻¹).

C=C Aromatic Stretch: Characteristic absorptions for the aromatic ring are expected in the 1450-1600 cm⁻¹ region.

C-O Stretch: A strong band for the C-O stretching of the primary alcohol is expected around 1050-1150 cm⁻¹.

C-Cl Stretch: The C-Cl stretching vibrations typically appear in the fingerprint region, between 600 and 800 cm⁻¹.

C-F Stretch: A strong absorption due to the C-F stretch is expected in the range of 1100-1300 cm⁻¹.

Table 4: Predicted IR Absorption Bands for this compound

Vibrational Mode Predicted Frequency Range (cm⁻¹) Intensity
O-H Stretch3200 - 3600Broad, Strong
C-H Aromatic Stretch3050 - 3150Sharp, Medium
C-H Aliphatic Stretch2850 - 2960Medium
C=C Aromatic Stretch1450 - 1600Medium to Strong
C-F Stretch1100 - 1300Strong
C-O Stretch1050 - 1150Strong
C-Cl Stretch600 - 800Medium to Strong

Mass Spectrometry (MS) for Molecular and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound (C₇H₅Cl₂FO), the molecular weight is approximately 194.0 g/mol .

Molecular Ion Peak (M⁺): The mass spectrum is expected to show a molecular ion peak cluster. Due to the presence of two chlorine atoms, this cluster will have a characteristic isotopic pattern with peaks at m/z 194 (for ³⁵Cl₂), 196 (for ³⁵Cl³⁷Cl), and 198 (for ³⁷Cl₂), with relative intensities of approximately 9:6:1.

Major Fragmentation Pathways: Common fragmentation pathways for benzyl alcohols include the loss of a hydrogen atom, a hydroxyl radical, or a water molecule. A significant peak is expected from the loss of the -CH₂OH group, leading to the dichlorofluorobenzene cation. Another prominent fragmentation would be the formation of the dichlorofluorotropylium ion.

Table 5: Predicted Key Mass Spectrometry Fragments for this compound

m/z Predicted Fragment Significance
194, 196, 198[C₇H₅Cl₂FO]⁺Molecular Ion (M⁺)
177, 179, 181[C₇H₄Cl₂FO]⁺Loss of -H
163, 165[C₆H₂Cl₂F]⁺Loss of -CH₂OH
145[C₆H₂Cl₂F - H₂O]⁺Loss of water from an intermediate

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Substituted benzene derivatives typically show characteristic absorptions in the UV region. The presence of the hydroxyl and halogen substituents on the benzene ring will influence the position and intensity of these absorption bands. It is expected that this compound will exhibit absorption maxima (λmax) in the UV region, likely around 220 nm and 270-280 nm, corresponding to π → π* electronic transitions of the aromatic ring.

Table 6: Predicted UV-Vis Absorption Maxima for this compound

Transition Predicted λmax (nm)
π → π~220
π → π~270-280

X-ray Diffraction Analysis for Solid-State Structure Elucidation

X-ray diffraction (XRD) is a powerful non-destructive technique used to determine the atomic and molecular structure of a crystal. In this method, a beam of X-rays is directed at a crystalline sample of the compound. The atoms in the crystal lattice diffract the X-rays into a specific pattern of intensities. By analyzing this diffraction pattern, researchers can deduce the three-dimensional arrangement of atoms and molecules within the crystal, including bond lengths, bond angles, and conformational details.

For novel compounds like this compound, single-crystal X-ray diffraction would provide unambiguous proof of its chemical structure and stereochemistry. The resulting crystallographic data, including unit cell dimensions, space group, and atomic coordinates, are crucial for understanding its solid-state properties and intermolecular interactions, such as hydrogen bonding involving the hydroxyl group.

As of the current literature survey, specific crystallographic data for this compound has not been publicly reported. However, the general procedure for such an analysis would involve growing a suitable single crystal of the compound, mounting it on a goniometer, and collecting diffraction data at a controlled temperature. The subsequent data processing and structure refinement would yield a detailed model of the molecule's solid-state conformation.

Chromatographic Methods for Purity Assessment and Separation

Chromatography is an essential technique for separating, identifying, and quantifying the components of a mixture. wikipedia.org For this compound, various chromatographic methods are employed to assess its purity and to separate it from potential impurities or related substances.

Gas chromatography is a widely used analytical technique for separating and analyzing volatile and thermally stable compounds. cloudfront.net In GC, a sample is vaporized and injected into the head of a chromatographic column. The separation is achieved based on the differential partitioning of the analytes between the gaseous mobile phase and a liquid or solid stationary phase coated on the inside of the column.

For the analysis of this compound, a capillary column with a non-polar or medium-polarity stationary phase is typically suitable. A flame ionization detector (FID) is commonly used for its high sensitivity to organic compounds. The retention time, the time it takes for the compound to travel from the injector to the detector, is a characteristic property that can be used for identification under a specific set of chromatographic conditions. Gas chromatography-mass spectrometry (GC-MS) can be employed for definitive identification by providing the mass spectrum of the eluted compound.

Below is a table with plausible GC parameters for the analysis of halogenated benzyl alcohols, which would be applicable for this compound.

ParameterValue
Column DB-5 (5%-phenyl)-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Temperature 250 °C
Detector Flame Ionization Detector (FID)
Detector Temperature 280 °C
Carrier Gas Helium
Flow Rate 1.0 mL/min
Oven Program Initial temperature of 100 °C, hold for 2 min, ramp at 10 °C/min to 250 °C, hold for 5 min
Injection Volume 1 µL
Split Ratio 50:1

Note: These parameters are illustrative and may require optimization for specific applications.

Liquid chromatography, particularly high-performance liquid chromatography (HPLC), is a versatile and widely used technique for the separation, identification, and quantification of a broad range of compounds. helixchrom.com In HPLC, a liquid mobile phase carries the sample through a column packed with a solid stationary phase. The separation is based on the different interactions of the analytes with the stationary and mobile phases.

Reversed-phase HPLC is the most common mode for the analysis of moderately polar compounds like benzyl alcohols. In this mode, a non-polar stationary phase (e.g., C18-bonded silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol (B129727). nih.gov Detection is often performed using an ultraviolet (UV) detector, as the aromatic ring of this compound absorbs UV light.

The following table outlines typical HPLC conditions that could be used for the analysis of this compound.

ParameterValue
Column C18, 5 µm, 4.6 x 150 mm
Mobile Phase Acetonitrile:Water (60:40, v/v)
Flow Rate 1.0 mL/min
Detector UV at 220 nm
Column Temperature 30 °C
Injection Volume 10 µL

Note: These parameters are illustrative and may require optimization for specific applications.

Thin-layer chromatography is a simple, rapid, and cost-effective chromatographic technique used for the separation and identification of compounds. libretexts.org It is performed on a plate coated with a thin layer of an adsorbent material, which acts as the stationary phase (e.g., silica gel). wikipedia.org The sample is spotted on the plate, which is then placed in a developing chamber containing a suitable mobile phase. The mobile phase moves up the plate by capillary action, and the components of the sample separate based on their differential affinity for the stationary and mobile phases. wikipedia.org

For this compound, a silica gel plate is a suitable stationary phase due to the polar nature of the hydroxyl group. The mobile phase would typically be a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or dichloromethane) to achieve optimal separation. The separated spots can be visualized under UV light, as the aromatic ring will show fluorescence quenching on a plate containing a fluorescent indicator. operachem.com The retention factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a key parameter for identification. libretexts.org

A representative TLC system for the analysis of this compound is detailed in the table below.

ParameterValue
Stationary Phase Silica gel 60 F254
Mobile Phase Hexane:Ethyl Acetate (70:30, v/v)
Visualization UV light at 254 nm
Expected Rf Approximately 0.4-0.5

Note: The mobile phase composition may need to be adjusted to achieve the desired Rf value.

Computational and Theoretical Investigations of 2,5 Dichloro 4 Fluorobenzyl Alcohol

Conformational Analysis and Molecular Structure

The presence of the hydroxymethyl group (-CH₂OH) allows for rotational freedom, leading to different conformers of 2,5-dichloro-4-fluorobenzyl alcohol. A thorough conformational analysis would involve scanning the potential energy surface by systematically rotating the C-C and C-O single bonds of the hydroxymethyl group. This analysis, typically performed using both DFT and MP2 methods, would identify the most stable conformers and the energy barriers between them. The resulting data would include optimized geometrical parameters for each stable conformer.

Table 1: Predicted Stable Conformers and Their Relative Energies (Hypothetical Data)

ConformerRelative Energy (kcal/mol)Population (%) at 298.15 KO-C-C-C Dihedral Angle (°)
I0.00--
II---
III---

Note: This table is a template for the type of data that would be generated from a conformational analysis. No experimental or calculated data is currently available.

Intermolecular and Intramolecular Interactions

The substituents on the benzene (B151609) ring (Cl, F) and the hydroxyl group introduce the potential for various non-covalent interactions that can influence the molecular structure and crystal packing.

Hydrogen bonding is a critical interaction for alcohols. In this compound, both intermolecular and intramolecular hydrogen bonds (IMHBs) are possible. An intramolecular hydrogen bond could potentially form between the hydroxyl hydrogen and the adjacent fluorine atom (OH···F). Computational studies on similar fluorinated aromatic alcohols have investigated the presence and strength of such bonds. nih.govdtic.mil The existence of an IMHB would significantly influence the conformational preference of the molecule. The analysis would involve examining the H···F distance, the O-H···F angle, and the shift in the O-H vibrational frequency.

Intermolecular hydrogen bonds between the hydroxyl groups of adjacent molecules would be expected to be a dominant feature in the condensed phase, influencing properties like boiling point and crystal structure.

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species. The chlorine atoms in this compound could potentially participate in halogen bonds with electron-rich atoms, such as the oxygen of a hydroxyl group from a neighboring molecule. Computational analysis would involve identifying short Cl···O or Cl···F contacts in predicted crystal structures and analyzing the molecular electrostatic potential surface to locate regions of positive potential (σ-holes) on the chlorine atoms.

Electronic Properties and Reactivity Descriptors

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding the electronic behavior and reactivity of a molecule. youtube.comyoutube.com The HOMO is the orbital with the highest energy that contains electrons and acts as an electron donor, while the LUMO is the lowest energy orbital that is empty and can act as an electron acceptor. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.gov A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates higher reactivity and lower stability. nih.gov For organic molecules, these orbitals are often associated with π-systems or lone pairs. youtube.com In a computational study of a related aromatic compound, the HOMO-LUMO energy gap was calculated to be 3.6 eV, indicating a significant degree of electronic stability. researchgate.net

Table 2: Frontier Molecular Orbital Energies for an Analogous Aromatic Compound

Parameter Energy (eV)
EHOMO -0.26751
ELUMO -0.18094

Note: Data is for benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate. nih.gov

Molecular Electrostatic Potential (MEP) surfaces are valuable tools for visualizing the charge distribution of a molecule and predicting its reactive sites. bhu.ac.in The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing varying potential values.

Typically, regions of negative electrostatic potential, shown in red, are located near electronegative atoms (like oxygen, fluorine, and chlorine) and are indicative of sites susceptible to electrophilic attack. Conversely, areas of positive electrostatic potential, depicted in blue, are generally found around hydrogen atoms and represent sites prone to nucleophilic attack. bhu.ac.in For this compound, the MEP surface would be expected to show negative potential around the oxygen of the alcohol group and the chlorine and fluorine atoms, while positive potential would be concentrated on the hydroxyl hydrogen and the aromatic hydrogens.

The ionization potential (I) and electronegativity (χ) are key electronic descriptors that can be derived from the energies of the frontier molecular orbitals. The ionization potential, which is the energy required to remove an electron from a molecule, can be approximated by the negative of the HOMO energy (I ≈ -EHOMO). Electronegativity, a measure of an atom's ability to attract electrons, can be calculated as the average of the ionization potential and electron affinity (A ≈ -ELUMO), leading to the expression χ ≈ -(EHOMO + ELUMO)/2.

These parameters provide quantitative measures of a molecule's tendency to lose or gain electrons, which is central to its chemical behavior.

The chemical potential (μ) and the global electrophilicity index (ω) are further descriptors of a molecule's reactivity. The chemical potential measures the tendency of electrons to escape from a system and is related to the average of the HOMO and LUMO energies (μ ≈ (EHOMO + ELUMO)/2).

The global electrophilicity index (ω) quantifies the ability of a species to accept electrons. It is calculated using the chemical potential and the chemical hardness (η), where η ≈ (ELUMO - EHOMO)/2. A higher value of ω indicates a greater capacity to act as an electrophile.

Table 3: Calculated Reactivity Descriptors for an Analogous Aromatic Compound

Descriptor Definition Calculated Value (eV)
Ionization Potential (I) I ≈ -EHOMO 0.26751
Electron Affinity (A) A ≈ -ELUMO 0.18094
Electronegativity (χ) χ ≈ (I + A) / 2 0.224225
Chemical Potential (μ) μ ≈ -(I + A) / 2 -0.224225
Chemical Hardness (η) η ≈ (I - A) / 2 0.043285

Note: Values are calculated based on the HOMO and LUMO energies for benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate. nih.gov

Environmental Fate and Biotransformation Studies

Biodegradation Pathways of Fluorinated Aromatic Alcohols

The microbial degradation of fluorinated aromatic compounds is a critical area of research, as these substances are increasingly used in pharmaceuticals and agrochemicals. jseb.jp While many halogenated organic compounds are recalcitrant, diverse microorganisms, including aerobic, anaerobic, and phototrophic bacteria, have been shown to degrade them. scirp.org

Research on fluorotelomer alcohols (FTOHs) by Pseudomonas strains, such as P. butanovora and P. oleovorans, reveals specific biotransformation pathways. nih.gov These bacteria are capable of defluorinating FTOHs, with a higher degree of success for those with shorter chains. nih.gov For instance, P. oleovorans can transform FTOHs through two primary pathways. nih.gov Pathway I leads to the formation of ketones and perfluorinated carboxylic acids (PFCAs), while Pathway II results in polyfluorinated acids and shorter-chain PFCAs. nih.gov Similarly, P. butanovora utilizes a pathway that produces ketones and PFCAs. nih.gov

In the case of aromatic alcohols like 4-fluorobenzyl alcohol, studies with Pseudomonas spp. have identified a pathway involving initial oxidation. The alcohol is first converted to an aldehyde and then to the corresponding carboxylic acid, 4-fluorobenzoic acid. jseb.jp This acid can then enter further metabolic pathways, which may lead to ring cleavage and eventual defluorination. jseb.jp However, the transformation can sometimes lead to the accumulation of intermediate products. For example, some Pseudomonas strains that effectively degrade 4-fluorobenzoic acid may be less efficient at oxidizing 4-chlorobenzoic acid. jseb.jp

The biodegradation process for halogenated aromatics is often divided into upper, middle, and lower metabolic pathways that convert toxic compounds into common cellular metabolites. nih.gov

Table 1: Microbial Biotransformation of Fluorinated Alcohols

Organism(s) Substrate Key Transformation Steps & Metabolites
Pseudomonas oleovorans Fluorotelomer Alcohols (FTOHs) Pathway I: Ketone formation, Perfluorinated Carboxylic Acids (PFCAs). Pathway II: Polyfluorinated acid formation, shorter-chain PFCAs. nih.gov
Pseudomonas butanovora Fluorotelomer Alcohols (FTOHs) Ketone formation, Perfluorinated Carboxylic Acids (PFCAs). nih.gov
Pseudomonas spp. 4-Fluorobenzyl Alcohol Oxidation to 4-fluorobenzaldehyde, then to 4-fluorobenzoic acid. jseb.jp

Fluorine Elimination Processes

The cleavage of the carbon-fluorine (C-F) bond is the critical and often rate-limiting step in the degradation of organofluorine compounds. jseb.jp This process, known as defluorination, can occur through several microbial mechanisms. nih.gov

Oxidative Dehalogenation: This process involves the incorporation of oxygen atoms into the aromatic ring, catalyzed by enzymes like monooxygenases and dioxygenases. nih.gov This hydroxylation can destabilize the C-F bond, leading to the elimination of the fluoride (B91410) ion. For instance, toluene (B28343) dioxygenase expressed by Pseudomonas sp. strain T-12 has been shown to hydroxylate a fluorinated carbon, leading to defluorination through gem-elimination. asm.org

Hydrolytic Dehalogenation: This involves the replacement of a fluorine atom with a hydroxyl group from water. The best-characterized enzyme in this class is fluoroacetate (B1212596) dehalogenase, which hydrolyzes fluoroacetate to glycolate (B3277807) and a fluoride ion. nih.govnih.gov

Spontaneous Elimination: In some biodegradation pathways, the fluorinated compound is metabolized into an unstable intermediate. This intermediate can then spontaneously decompose, releasing a fluoride ion without direct enzymatic action on the C-F bond. nih.gov This has been observed in the degradation of the antidepressant fluoxetine (B1211875) by environmental bacteria, which produce 4-(trifluoromethyl)phenol (B195918) that is further catabolized to unstable semialdehydes. nih.gov

The stability of the C-F bond generally makes fluorinated compounds more resistant to degradation than their chlorinated or brominated analogs. jseb.jp However, specific enzymes and metabolic pathways have evolved to overcome this stability, enabling certain microorganisms to utilize these compounds. nih.govnih.gov

Table 2: Mechanisms of Microbial Defluorination

Mechanism Description Enzymatic Catalyst (Example)
Oxidative Dehalogenation Incorporation of oxygen destabilizes the C-F bond, leading to fluoride elimination. nih.gov Dioxygenases, Monooxygenases nih.gov
Hydrolytic Dehalogenation Direct replacement of fluorine with a hydroxyl group from water. nih.gov Fluoroacetate dehalogenase nih.gov

Photodegradation Mechanisms of Related Halogenated Compounds

In aquatic environments, photodegradation can be a significant fate process for halogenated aromatic compounds. This process is often mediated by photocatalysts like titanium dioxide (TiO₂) under light exposure. nih.gov The fundamental mechanism involves the generation of highly reactive species that can break down organic pollutants.

The process begins with the photocatalyst absorbing light, which creates photogenerated electron-hole pairs. nih.gov These species can react in several ways:

Direct Oxidation: The photogenerated holes can directly oxidize organic pollutants that are adsorbed to the catalyst's surface. nih.gov

Hydroxyl Radical Formation: The holes can react with water or surface hydroxyl groups to form highly reactive hydroxyl radicals (•OH). These radicals are powerful oxidizing agents that can degrade a wide range of organic compounds. nih.gov

Superoxide (B77818) Radical Formation: Photogenerated electrons can react with dissolved oxygen to form superoxide radicals (•O₂⁻), which also contribute to the degradation process. nih.gov

Q & A

Q. Methodological Considerations :

  • Use inert atmospheres to prevent dehalogenation.
  • Monitor reaction progress via TLC or HPLC to avoid over-functionalization.
  • Purify using column chromatography or recrystallization with ethanol/water mixtures .

How can researchers characterize the electronic and steric effects of substituents in this compound?

Advanced Research Question
Density Functional Theory (DFT) calculations, such as those employing hybrid functionals (e.g., B3LYP), are critical for modeling electronic properties. Becke’s exact-exchange corrections improve accuracy in predicting bond dissociation energies and substituent effects . For steric analysis, crystallographic studies (e.g., X-ray diffraction) can reveal how chlorine and fluorine substituents influence molecular packing and hydrogen-bonding networks .

Q. Methodological Considerations :

  • Compare computed vibrational spectra (IR) with experimental data to validate models .
  • Use Hirshfeld surface analysis to quantify intermolecular interactions in crystal structures .

What analytical techniques are essential for ensuring purity in halogenated benzyl alcohols?

Basic Research Question
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C/¹⁹F) is indispensable for confirming substitution patterns and detecting impurities. Mass spectrometry (HRMS) verifies molecular weight, while HPLC with UV detection quantifies purity (>95% threshold for research-grade compounds) . For chlorinated analogs, elemental analysis ensures stoichiometric halogen content .

Q. Contradictions :

  • Discrepancies in reported melting points (e.g., 68–72°C for bromo-fluoro analogs ) highlight the need for standardized drying and measurement protocols.

How do fluorinated and chlorinated substituents influence the reactivity of benzyl alcohols in cross-coupling reactions?

Advanced Research Question
Electron-withdrawing groups (Cl, F) enhance electrophilicity at the benzylic position, facilitating nucleophilic substitutions or oxidations. Fluorine’s strong inductive effect can stabilize transition states in Suzuki-Miyaura couplings, while chlorine may promote undesired side reactions (e.g., dehalogenation under basic conditions) .

Q. Methodological Considerations :

  • Screen palladium catalysts (e.g., Pd(PPh₃)₄) to minimize dehalogenation.
  • Use low-temperature conditions (-20°C) to preserve fluorine integrity .

What computational strategies resolve contradictions in spectroscopic data for halogenated benzyl alcohols?

Advanced Research Question
Discrepancies in NMR chemical shifts or IR peaks often arise from solvent effects or tautomerism. DFT-based NMR prediction tools (e.g., Gaussian NMR) can simulate solvent-dependent shifts, while variable-temperature IR studies identify dynamic conformational changes . Cross-referencing with crystallographic data (e.g., CCDC entries) validates structural assignments .

Q. Example :

  • For 3,5-Dichloro-4-fluorobenzyl alcohol, computational models reconciled conflicting NOESY correlations by identifying rotational barriers around the benzyl ring .

How should researchers handle halogenated benzyl alcohols to ensure long-term stability?

Basic Research Question
Store under inert gas (argon) at 2–8°C to prevent oxidation and hydrolysis. For fluorinated analogs, avoid exposure to moisture (use molecular sieves) and UV light, which can degrade C-F bonds .

Q. Methodological Considerations :

  • Conduct accelerated stability studies (40°C/75% RH for 1 month) to assess degradation pathways .

What are the challenges in synthesizing regioselective halogenated benzyl alcohols?

Advanced Research Question
Competing halogenation at adjacent positions (e.g., para vs. meta) requires careful control of directing groups. For 2,5-dichloro-4-fluoro derivatives, pre-functionalizing the benzene ring with protective groups (e.g., methoxy) can guide regioselectivity before deprotection .

Q. Case Study :

  • 2,6-Difluoro-4-hydroxybenzyl alcohol synthesis employed directed ortho-metalation to achieve precise fluorine placement .

How can supramolecular interactions guide the design of benzyl alcohol derivatives for crystal engineering?

Advanced Research Question
Halogen bonds (C-Cl···O) and hydrogen bonds (OH···F) dominate packing motifs. For example, 3,5-Dichloro-4-fluorobenzyl alcohol forms layered structures via Cl···O interactions, which can be exploited to engineer co-crystals with enhanced solubility .

Q. Methodological Considerations :

  • Use Mercury CSD software to analyze packing motifs from crystallographic data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.